molecular formula C18H25NO5 B6260571 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1936036-33-7

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B6260571
CAS No.: 1936036-33-7
M. Wt: 335.4 g/mol
InChI Key: BJCKFDWCQSOORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other desired groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl alcohol, tert-butyl chloroformate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including pharmaceuticals and drug candidates.

    Biological Studies: Researchers investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary based on the specific structure-activity relationship (SAR) and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: A simpler azetidine derivative without the benzyloxy and Boc protecting groups.

    N-Boc-azetidine-3-carboxylic acid: Similar to the target compound but lacks the benzyloxy group.

    Benzyloxyethyl-azetidine: Contains the benzyloxy group but lacks the carboxylic acid and Boc protecting groups.

Uniqueness

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is unique due to the combination of its functional groups, which provide specific chemical reactivity and biological activity

Properties

CAS No.

1936036-33-7

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-phenylmethoxyethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-12-18(13-19,15(20)21)9-10-23-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)

InChI Key

BJCKFDWCQSOORP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCOCC2=CC=CC=C2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.